XLogP3 Lipophilicity Differential: 3-Octadecylphenol (meta) vs. 4-Octadecylphenol (para)
The computed octanol–water partition coefficient (XLogP3) for 3-octadecylphenol is 11.1, compared with 10.8 for 4-octadecylphenol, representing a ΔlogP of +0.3 [1][2]. This difference, while numerically modest, corresponds to an approximately twofold higher equilibrium concentration in the octanol phase for the meta isomer. The ortho-isomer 2-octadecylphenol shares the same XLogP3 of 11.1 as the meta isomer, indicating that the para isomer is the distinct outlier among the three positional variants [3]. Importantly, the experimentally determined LogP for 4-octadecylphenol reported in certain databases is 8.20, though this value likely reflects a different measurement methodology rather than contradicting the computed ranking .
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 11.1 (3-octadecylphenol, meta isomer) |
| Comparator Or Baseline | XLogP3 = 10.8 (4-octadecylphenol, para isomer); XLogP3 = 11.1 (2-octadecylphenol, ortho isomer) |
| Quantified Difference | ΔXLogP3 = +0.3 (meta vs. para); equivalent to ~2× higher lipophilicity |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18–2025.09.15) |
Why This Matters
A twofold difference in octanol–water partition coefficient directly affects surfactant critical micelle concentration (CMC), emulsification efficiency, and environmental bioaccumulation potential — all critical parameters for industrial surfactant formulation and regulatory compliance.
- [1] PubChem CID 14402126, 3-Octadecylphenol, Computed Properties: XLogP3 = 11.1. National Center for Biotechnology Information. View Source
- [2] PubChem CID 3848879, 4-Octadecylphenol, Computed Properties: XLogP3 = 10.8. National Center for Biotechnology Information. View Source
- [3] PubChem CID 13847903, 2-Octadecylphenol, Computed Properties: XLogP3 = 11.1. National Center for Biotechnology Information. View Source
